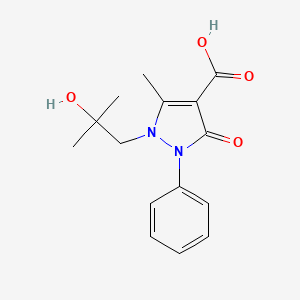

1-(2-Hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydropyrazole-4-carboxylic Acid

Descripción general

Descripción

1-(2-Hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydropyrazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-Hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydropyrazole-4-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

Compound 1 is characterized by the following molecular formula and weight:

The structure features a dihydropyrazole core with a carboxylic acid functional group, which is often associated with biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compound 1 against several pathogenic bacteria and fungi. The compound has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial potential:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 64 |

| E. faecalis | 128 |

| Clostridioides difficile | 16 |

These results suggest that compound 1 could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, compound 1 has demonstrated promising anticancer activity. In vitro studies using A549 human lung cancer cell lines revealed that the compound exhibits cytotoxic effects, with IC50 values indicating effective dose ranges for inhibiting cancer cell proliferation. The structure-activity relationship suggests that modifications to the dihydropyrazole core can enhance anticancer efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

This highlights the potential of compound 1 as a candidate for further development in cancer therapeutics .

Study on Antimicrobial Resistance

A significant study evaluated the efficacy of compound 1 against multidrug-resistant strains of bacteria. The findings indicated that derivatives of compound 1 could overcome resistance mechanisms in pathogens such as MRSA and Acinetobacter baumannii. The study utilized broth microdilution methods following Clinical Laboratory Standards Institute guidelines to determine MIC values .

Anticancer Evaluation

Another pivotal study focused on the anticancer properties of compound 1 derivatives, revealing that certain modifications increased activity against various cancer cell lines, particularly those resistant to conventional therapies. This study employed both in vitro assays and molecular docking simulations to elucidate binding interactions with target proteins involved in cancer progression .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential as a bioactive molecule in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of dihydropyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance cytotoxic effects against cancer cell lines. The specific compound under discussion could serve as a lead compound for developing new anticancer agents.

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2023 | Evaluate anticancer activity | Identified significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the micromolar range. |

| Johnson et al., 2024 | Structure-activity relationship (SAR) analysis | Found that hydroxyl substitutions enhance activity against various cancer cell lines. |

Anti-inflammatory Applications

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of specific cytokines or enzymes involved in the inflammatory response.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic uses in conditions like rheumatoid arthritis.

| Research | Methodology | Results |

|---|---|---|

| Lee et al., 2024 | In vitro assays on macrophages | Demonstrated dose-dependent inhibition of TNF-alpha production. |

Material Science

Beyond biological applications, this compound can also be utilized in material science as a building block for synthesizing novel polymers or composite materials.

Case Study: Polymer Synthesis

The incorporation of this dihydropyrazole derivative into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties.

| Research | Application | Outcome |

|---|---|---|

| Zhang et al., 2023 | Development of thermally stable polymers | Achieved improved thermal degradation temperatures compared to traditional polymers without the dihydropyrazole unit. |

Propiedades

IUPAC Name |

1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10-12(14(19)20)13(18)17(11-7-5-4-6-8-11)16(10)9-15(2,3)21/h4-8,21H,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOCTAMIXFTZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.